molecular formula C24H24O6 B023544 9-Hydroxycalabaxanthone CAS No. 35349-68-9

9-Hydroxycalabaxanthone

Cat. No. B023544
CAS RN: 35349-68-9
M. Wt: 408.4 g/mol
InChI Key: HQWHKELJHUFLGD-UHFFFAOYSA-N
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Description

9-Hydroxycalabaxanthone, also known as Xanthone I, is a xanthone isolated from Garcinia mangostana Linn . It has been found to exhibit quorum-sensing inhibitory, anti-microbial, and anti-malarial activities .


Molecular Structure Analysis

The molecular formula of 9-Hydroxycalabaxanthone is C24H24O6 . The InChI string representation of its structure is InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3 .


Physical And Chemical Properties Analysis

9-Hydroxycalabaxanthone has a molecular weight of 408.44 . It appears as a yellow powder . More detailed physical and chemical properties are not provided in the available literature.

Scientific Research Applications

Anti-Cancer Properties

9-Hydroxycalabaxanthone, along with other xanthones, has been shown to possess anti-cancer properties . It has been evaluated for decreasing cellular proliferation of cancer cells . This suggests that 9-Hydroxycalabaxanthone could potentially be used in the treatment of various types of cancer.

Anti-Oxidant Properties

Xanthones, including 9-Hydroxycalabaxanthone, have been shown to possess anti-oxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Anti-Proliferation Properties

9-Hydroxycalabaxanthone has been shown to possess anti-proliferation properties . This means it can inhibit the growth and division of cells. In the context of cancer treatment, this could be particularly useful as it could potentially slow down the growth of cancer cells.

Disruption of Androgen Receptor Functionality

Research has focused on understanding the ability of xanthones, including 9-Hydroxycalabaxanthone, to disrupt androgen receptor in prostate cancer cells . This could potentially lead to new treatments for prostate cancer.

Antimicrobial Activity

The major constituent α-mangostin, which is a xanthone derivative like 9-Hydroxycalabaxanthone, has been checked for antimicrobial potential against various microbes . This suggests that 9-Hydroxycalabaxanthone could also potentially have antimicrobial properties.

Antiprotozoal Activity

The dichloromethane extract, which includes 9-Hydroxycalabaxanthone, showed activity against P. falciparum (IC 50 2.7 μg/mL) and T. brucei (IC 50 0.5 μg/mL) . This suggests that 9-Hydroxycalabaxanthone could potentially be used in the treatment of diseases caused by these protozoa.

Safety and Hazards

While specific safety and hazard information for 9-Hydroxycalabaxanthone is not detailed in the available literature, general safety measures for handling chemical substances should be followed. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

9-Hydroxycalabaxanthone, also known as Xanthone I, is a xanthone compound isolated from Garcinia mangostana Linn . Its primary targets are the 3D7 and K1 P. falciparum clones , which are sensitive and resistant to chloroquine, respectively . These clones are significant in the life cycle of the malaria parasite, making 9-Hydroxycalabaxanthone an effective anti-malarial agent .

Mode of Action

9-Hydroxycalabaxanthone interacts with its targets by inhibiting their activities . It exhibits quorum-sensing inhibitory, anti-microbial, and anti-malarial activities . The compound’s interaction with the 3D7 and K1 P. falciparum clones results in their inhibition, thereby disrupting the life cycle of the malaria parasite .

Biochemical Pathways

falciparum clones . This inhibition likely affects downstream effects related to the parasite’s growth and development.

Pharmacokinetics

Its solubility in dmso suggests that it may be well-absorbed and distributed in the body . The compound’s bioavailability is likely influenced by its chemical structure and solubility .

Result of Action

The primary result of 9-Hydroxycalabaxanthone’s action is the inhibition of the 3D7 and K1 P. falciparum clones . This inhibition disrupts the life cycle of the malaria parasite, thereby exhibiting anti-malarial activity . Additionally, the compound has quorum-sensing inhibitory and anti-microbial activities .

Action Environment

The action, efficacy, and stability of 9-Hydroxycalabaxanthone can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .

properties

IUPAC Name

5,9-dihydroxy-8-methoxy-2,2-dimethyl-7-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O6/c1-12(2)6-7-14-19-17(10-15(25)23(14)28-5)29-18-11-16-13(8-9-24(3,4)30-16)21(26)20(18)22(19)27/h6,8-11,25-26H,7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWHKELJHUFLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC2=C1C(=O)C3=C(C4=C(C=C3O2)OC(C=C4)(C)C)O)O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318384
Record name Xanthone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 9-Hydroxycalabaxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

9-Hydroxycalabaxanthone

CAS RN

35349-68-9
Record name Xanthone I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35349-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Xanthone I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Hydroxycalabaxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

156 - 156 °C
Record name 9-Hydroxycalabaxanthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main biological activities of 9-hydroxycalabaxanthone?

A1: 9-Hydroxycalabaxanthone exhibits promising anti-cancer, anti-malarial, and enzyme inhibitory activities. It demonstrates cytotoxicity against various human cancer cell lines, including HT-29 colon cancer cells [, ], HeLa S3, Hep G2, MCF-7, and KB cells []. It also shows synergistic antimalarial interaction with artesunate against Plasmodium falciparum []. Additionally, it inhibits acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine, a neurotransmitter [].

Q2: Is 9-hydroxycalabaxanthone found naturally? If so, where?

A2: Yes, 9-hydroxycalabaxanthone is a natural product found in several plant species, particularly those belonging to the genus Garcinia. It has been isolated from the stem bark of Garcinia mangostana (mangosteen) [], the bark of Cratoxylum cochinchinense [], and the seedcases of mangosteen [], among other sources [, , , , , , ].

Q3: What is the molecular formula and weight of 9-hydroxycalabaxanthone?

A3: 9-Hydroxycalabaxanthone has the molecular formula C18H16O5 and a molecular weight of 312.32 g/mol [].

Q4: How is 9-hydroxycalabaxanthone typically isolated and identified?

A4: 9-Hydroxycalabaxanthone is typically isolated from plant materials using solvent extraction methods, followed by various chromatographic techniques, such as column chromatography, vacuum liquid chromatography, and thin-layer chromatography [, , ]. Identification and structural characterization are achieved through spectroscopic analyses, including NMR (1H and 13C), MS, UV-Vis, and IR spectroscopy [, , ].

Q5: Does 9-hydroxycalabaxanthone inhibit any specific enzymes related to cancer?

A5: Yes, research suggests that 9-hydroxycalabaxanthone can inhibit cyclin-dependent kinase 4 (CDK4) []. CDK4 plays a crucial role in cell cycle regulation, and its dysregulation is implicated in uncontrolled cell proliferation, a hallmark of cancer [, ].

Q6: Does 9-hydroxycalabaxanthone affect the androgen receptor?

A6: Research indicates that 9-hydroxycalabaxanthone, along with other xanthones from Garcinia mangostana, may have the ability to disrupt androgen receptor functionality in prostate cancer cells. This disruption was observed in both cell-free and cell-based assays [].

Q7: Does 9-hydroxycalabaxanthone interact with any drug-metabolizing enzymes?

A7: A study using rat models demonstrated that 9-hydroxycalabaxanthone, after oral administration of Garcinia mangostana extract, could be found in blood samples. This suggests potential interaction with drug-metabolizing enzymes in the liver []. Further research is needed to elucidate the specific interactions and their implications.

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